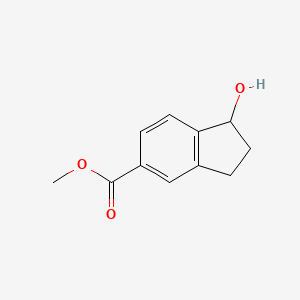![molecular formula C19H23ClF3N5O3S B2653190 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine CAS No. 2097938-27-5](/img/structure/B2653190.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine is a useful research compound. Its molecular formula is C19H23ClF3N5O3S and its molecular weight is 493.93. The purity is usually 95%.
The exact mass of the compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Compounds combining triazoles, piperidines, and pyridine rings have been evaluated for their antifungal activities, showing moderate to good efficacy against different fungal strains, including Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans. This suggests potential applications in developing antifungal agents (Darandale et al., 2013).
Drug Development and Medicinal Chemistry
Piperazine and pyridine derivatives have been studied extensively in medicinal chemistry for their roles as building blocks in drug development. These compounds are involved in the synthesis and docking studies of novel compounds with potential therapeutic applications, including the treatment of chronic conditions and as inhibitors of specific enzymes (Balaraju et al., 2019).
Antibacterial Agents
Research has also focused on the development of novel antibacterial agents incorporating pyridine and piperazine derivatives. These compounds have shown promising antibacterial activity against various bacterial strains, indicating their potential use in combating bacterial infections (Matsumoto & Minami, 1975).
Neuropharmacology
Certain piperazine derivatives have been investigated for their neuropharmacological properties, including acting as serotonin receptor agonists. This research has implications for the development of treatments for neurological disorders and understanding the mechanisms of action of potential therapeutic agents (Fuller et al., 1978).
Metabolism Studies
Studies on the metabolism of compounds like flumatinib, which contains piperazine and pyridine components, have provided valuable information on the metabolic pathways involved in the biotransformation of such compounds in humans. This research aids in the development of safer and more effective therapeutic agents (Gong et al., 2010).
Eigenschaften
IUPAC Name |
4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClF3N5O3S/c1-13-11-26(6-7-28(13)18-17(20)8-14(9-24-18)19(21,22)23)15-2-4-27(5-3-15)32(29,30)16-10-25-31-12-16/h8-10,12-13,15H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNITGLCLWCUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CON=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

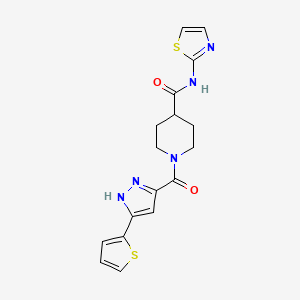
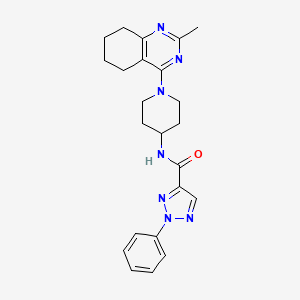
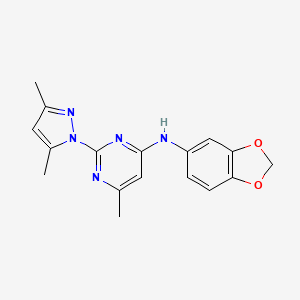
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)
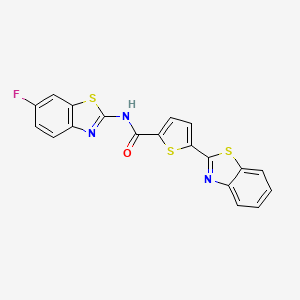
![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)
![2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2653116.png)
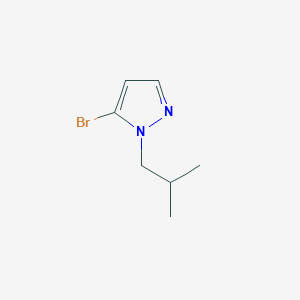
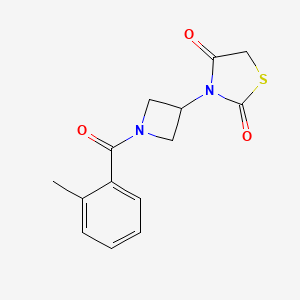
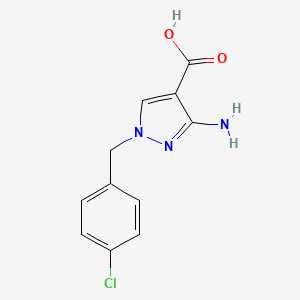

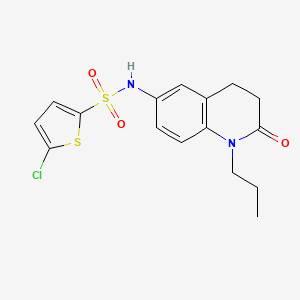
![[3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2653129.png)
